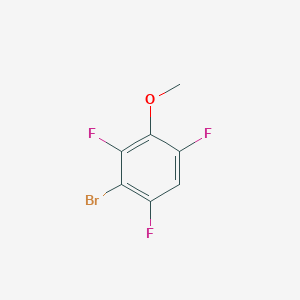
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and an isobutyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Vilsmeier Formylation: The starting material undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.
Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Horner-Wadsworth-Emmons Olefination:
Analyse Des Réactions Chimiques
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Protection/Deprotection: The hydroxy group can be protected or deprotected using silylating agents or acidic conditions.
Applications De Recherche Scientifique
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and as a building block for drug development.
Biocatalysis: It is used in biocatalytic processes to study enzyme-substrate interactions and reaction mechanisms.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl and isobutyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring can participate in various chemical reactions, contributing to the compound’s overall mechanism of action .
Comparaison Avec Des Composés Similaires
tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxy-1-pyrrolidinecarboxylate: This compound has a dimethylamino group instead of an isobutyl group, which affects its reactivity and applications.
tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate: This compound has a phenyl group and a hydroxymethyl group, leading to different chemical properties and uses.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features an indole ring and an enyne side chain, which provide unique reactivity patterns and applications.
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl (3S,4S)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-9(2)6-10-7-14(8-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t10-,11+/m0/s1 |
Clé InChI |
YSHJJLOEKWOTLZ-WDEREUQCSA-N |
SMILES isomérique |
CC(C)C[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC1CN(CC1O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


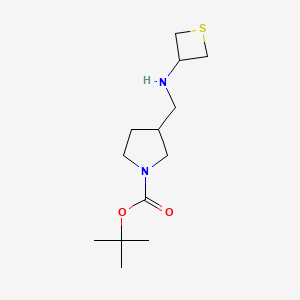

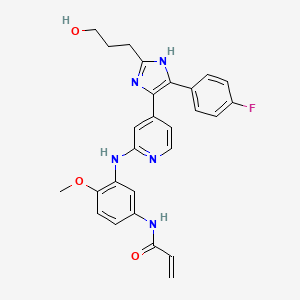


![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)


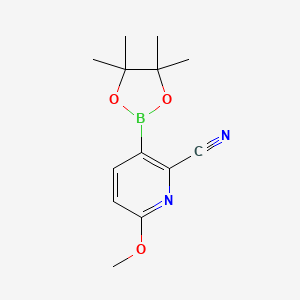
![5-(2-Cyclobutoxy-4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B12948066.png)
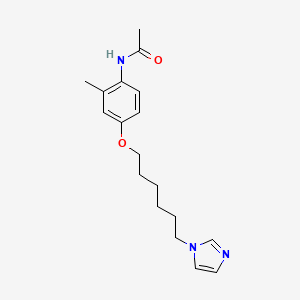

![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)
